An In-depth Technical Guide to the Chemical Properties of 2-Oxa-6-azaspiro[3.4]octane Oxalate
An In-depth Technical Guide to the Chemical Properties of 2-Oxa-6-azaspiro[3.4]octane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-Oxa-6-azaspiro[3.4]octane oxalate, a valuable building block in modern medicinal chemistry. We will delve into its structure, synthesis, physicochemical characteristics, and its emerging role in drug discovery, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: The Significance of the Spirocyclic Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage over flat, sp2-hybridized aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target engagement.[1][2] The 2-Oxa-6-azaspiro[3.4]octane scaffold, in particular, is emerging as a valuable bioisostere for commonly used motifs like morpholine, offering a rigid and structurally novel framework for the design of new therapeutic agents.[3] This guide will focus on the oxalate salt of this spirocycle, a common form for handling and purification.
Chemical Identity and Structure
The nomenclature and representation of 2-Oxa-6-azaspiro[3.4]octane oxalate can vary among suppliers, leading to potential ambiguity. It is crucial to understand the different forms that may be encountered.
Oxalate vs. Hemioxalate
Commercial sources may list this compound as either an oxalate or a hemioxalate. This distinction lies in the stoichiometric ratio of the spirocyclic amine to oxalic acid.
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Oxalate (1:1): One molecule of 2-Oxa-6-azaspiro[3.4]octane is associated with one molecule of oxalic acid.
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Hemioxalate (2:1): Two molecules of 2-Oxa-6-azaspiro[3.4]octane are associated with one molecule of oxalic acid.
It is imperative for researchers to verify the specific form they are working with, as it will impact the molecular weight and subsequent experimental calculations. The information in this guide will primarily focus on the general properties of the oxalate salt, with molecular weights provided for both the 1:1 and 2:1 complexes where relevant.
Chemical Structure
The core structure consists of an oxetane ring and a pyrrolidine ring fused at a single carbon atom. The nitrogen atom of the pyrrolidine ring is protonated by the oxalic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₃NO₅ (Oxalate) / C₁₄H₂₄N₂O₆ (Hemioxalate) | [3][4] |
| Molecular Weight | 203.19 g/mol (Oxalate) / 316.36 g/mol (Hemioxalate) | [3][4] |
| Appearance | Off-white powder | [4] |
| Solubility | The free base is soluble in water.[5] The oxalate salt is expected to have good aqueous solubility. Solubility in organic solvents should be experimentally determined. | |
| Melting Point | Not experimentally determined in available literature. As an organic salt, a relatively high melting point with decomposition is expected. | |
| pKa | Not experimentally determined. The pKa of the protonated amine is expected to be in the range of 8-10, typical for secondary amines. | |
| Flash Point (Free Base) | 63°C (145°F) | [6] |
| Density (Free Base) | 1.08 g/cm³ | [6] |
Note: The lack of extensive experimental data for the oxalate salt necessitates the use of data from the free base for some properties. This should be taken into consideration during experimental design.
Synthesis and Characterization
Synthesis of the Free Base (2-Oxa-6-azaspiro[3.4]octane)
The synthesis of the parent spirocycle can be achieved through various strategies, often involving the construction of the azetidine or cyclopentane ring.[7] A general approach involves the annulation of a four-membered ring onto a cyclopentane precursor or vice versa.[7] A reported method involves a [3+2] cycloaddition reaction, which can provide multi-gram quantities of the desired product.[3]
Formation of the Oxalate Salt
The oxalate salt can be prepared by reacting the free base with oxalic acid in a suitable solvent.
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Dissolve one equivalent of 2-Oxa-6-azaspiro[3.4]octane (free base) in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).
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In a separate flask, dissolve one equivalent (for the 1:1 oxalate) or 0.5 equivalents (for the 2:1 hemioxalate) of anhydrous oxalic acid in the same solvent, warming gently if necessary.
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Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.
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A precipitate should form upon addition. The mixture can be stirred for an additional 1-2 hours at room temperature and then cooled to 0-5°C to maximize precipitation.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality behind Experimental Choices: The choice of solvent is critical; it should be one in which the free base and oxalic acid are soluble, but the resulting oxalate salt is poorly soluble, thus facilitating its precipitation. Slow addition and cooling are employed to promote the formation of well-defined crystals and maximize the yield.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for 2-Oxa-6-azaspiro[3.4]octane oxalate, the following are predicted characteristics based on the structure and data from related compounds.
The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the oxetane and pyrrolidine rings. The protons adjacent to the oxygen and nitrogen atoms will be shifted downfield. The presence of the oxalate counterion may cause broadening of the N-H proton signal and the adjacent methylene protons.
The carbon NMR spectrum will feature distinct signals for the spiro carbon, the methylene carbons of both rings, and the carboxylate carbon of the oxalate. The carbons attached to the heteroatoms (oxygen and nitrogen) will resonate at lower field.
The IR spectrum is expected to exhibit characteristic absorption bands:
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N-H stretch: A broad band in the region of 3200-2800 cm⁻¹, characteristic of a secondary ammonium salt.
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C-H stretch: Bands around 2950-2850 cm⁻¹.
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C=O stretch (oxalate): Strong absorption around 1720-1700 cm⁻¹.
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C-O stretch (oxetane): A distinct band in the 1100-1000 cm⁻¹ region.
Under electrospray ionization (ESI) in positive mode, the mass spectrum should show a prominent peak for the protonated free base (m/z = 114.08).
Reactivity and Stability
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Stability: The oxalate salt is generally a stable, crystalline solid, which is advantageous for storage and handling. It should be stored in a well-sealed container, protected from moisture.
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Incompatibilities: The free base is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[5] This suggests that the oxalate salt should also be handled with care and kept away from strong bases which would deprotonate the amine.
-
Reactivity: The primary site of reactivity is the secondary amine, which can be N-alkylated or N-acylated after neutralization to the free base. The oxetane ring is generally stable but can undergo ring-opening reactions under harsh acidic or nucleophilic conditions.
Applications in Research and Drug Discovery
The 2-Oxa-6-azaspiro[3.4]octane scaffold is a promising building block in medicinal chemistry, primarily due to its role as a rigid, three-dimensional bioisostere.
Bioisosteric Replacement
This spirocycle is often used as a replacement for more flexible or planar heterocycles like morpholine or piperazine.[3] This substitution can lead to:
-
Improved Pharmacokinetic Properties: The rigid nature of the spirocycle can block sites of metabolism, leading to increased metabolic stability.[8]
-
Enhanced Target Binding: The well-defined three-dimensional orientation of substituents can lead to more specific and potent interactions with biological targets.[1]
-
Novel Chemical Space: The use of this scaffold allows for the exploration of novel intellectual property.[2]
Therapeutic Potential
Derivatives of 2-Oxa-6-azaspiro[3.4]octane have shown promise in several therapeutic areas:
-
Oncology: The free base, 2-Oxa-6-azaspiro[3.4]octane, has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), showing activity against various EGFR-related cancer cell lines.[1][5]
-
Infectious Diseases: The related 2,6-diazaspiro[3.4]octane core has been incorporated into potent antitubercular agents.[9]
Safety and Handling
While specific toxicological data for the oxalate salt is limited, information for the free base and general hazard classifications for the oxalate provide guidance for safe handling.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[4]
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Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
Conclusion
2-Oxa-6-azaspiro[3.4]octane oxalate is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid, three-dimensional structure offers a compelling alternative to traditional heterocyclic scaffolds, with the potential to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. While there is a need for more comprehensive experimental data on the physicochemical properties of the oxalate salt, the available information on the free base and related spirocyclic systems provides a strong foundation for its application in the design and synthesis of novel therapeutics.
References
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]
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Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). [Link]
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2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem. [Link]
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Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]
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2-Oxa-6-azaspiro[3.4]octane hemioxalate. Lead Sciences. [Link]
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2-Oxa-6-azaspiro[3.4]octane, 95%. Fisher Scientific. [Link]
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